molecular formula C9H7FN2O B1441823 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1146699-63-9

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1441823
M. Wt: 178.16 g/mol
InChI Key: YCWDOQVXUVNYLQ-UHFFFAOYSA-N
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Patent
US08093276B2

Procedure details

A suitable vessel equipped with a mechanical stirrer under a N2 atmosphere was charged with 3-fluoro-N′-hydroxy-4-methylbenzimidamide (302.52 g, 1.79 mol), triethyl orthoformate (382.5 mL, 341.1 g, 2.3 mol) and acetonitrile (1512 mL). The reaction mixture was heated to 45° C. and trifluoroacetic acid (6.72 mL, 10.08 g, 87.6 mmol) was added at this temperature. The reaction mixture was heated at 60° C. for an additional 90 minutes, then cooled to room temperature. Water (3 L) was added dropwise over a period of 60 minutes. The slurry was cooled to 4° C. and stirred at this temperature for 30 minutes. The solid was filtered and dried in vacuum at 50° C. for 12 hours to give 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole as a white solid (306 g, 95.6%). HPLC indicated 99.8% chemical purity. 1H-NMR (CDCl3, 400 MHz) δ8.67 (s, 1H), 7.71 (m, 2H), 7.23 (t, J=8 HZ, 1H), 2.28 (s, 3H); 13C-NMR (ClDCl3, 400 MHz) δ166.9447, 164.7258, 162.5473, 160.1066, 132.0480, 132.0077, 128.5987, 122.9910, 122.9507, 114.2568, 114.0147, 14.6902. 19F-NMR (CDCl3, 400 MHz) δ−115.94, −115.96. Anal. Calcd for C9H7N2O: C, 60.67; H, 3.96; N, 15.72. Found: C, 60.54; H, 3.78; N, 15.69.
Quantity
302.52 g
Type
reactant
Reaction Step One
Quantity
382.5 mL
Type
reactant
Reaction Step One
Quantity
1512 mL
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5](=[N:7][OH:8])[NH2:6].[CH:13](OCC)(OCC)OCC.C(#N)C>FC(F)(F)C(O)=O.O>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[N:6]=[CH:13][O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
302.52 g
Type
reactant
Smiles
FC=1C=C(C(N)=NO)C=CC1C
Name
Quantity
382.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
1512 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
6.72 mL
Type
catalyst
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A suitable vessel equipped with a mechanical stirrer under a N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60° C. for an additional 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 4° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1C)C1=NOC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 306 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.